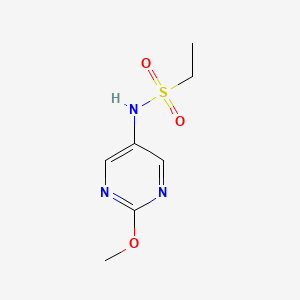![molecular formula C21H26N2O3 B2530044 N-[4-(モルホリン-4-イル)フェニル]-2-(2,3,6-トリメチルフェノキシ)アセトアミド CAS No. 433326-51-3](/img/structure/B2530044.png)
N-[4-(モルホリン-4-イル)フェニル]-2-(2,3,6-トリメチルフェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE is a synthetic organic compound with the molecular formula C19H24N2O3 This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trimethylphenoxy moiety
科学的研究の応用
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves the reaction of 4-(morpholin-4-yl)aniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETIC ACID.
Reduction: Formation of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ETHANOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-NITRO-BENZENESULFONAMIDE
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-CHLORO-ACETAMIDE
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-BROMO-ACETAMIDE
Uniqueness
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-4-5-16(2)21(17(15)3)26-14-20(24)22-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h4-9H,10-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKIDKXNEGSCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)
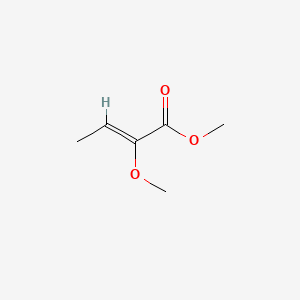

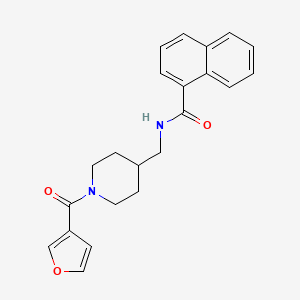
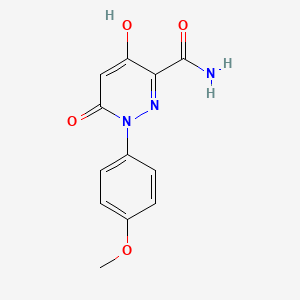
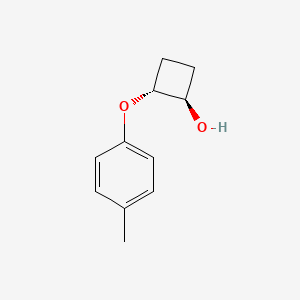
![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)
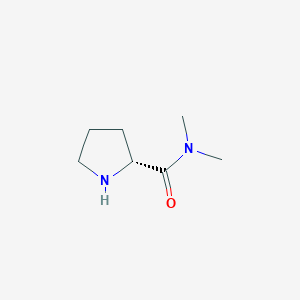
![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)
![methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate](/img/structure/B2529979.png)
![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)
![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)
